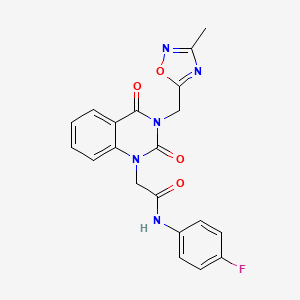

N-(4-fluorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O4/c1-12-22-18(30-24-12)11-26-19(28)15-4-2-3-5-16(15)25(20(26)29)10-17(27)23-14-8-6-13(21)7-9-14/h2-9H,10-11H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJZEFATIOXLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A fluorophenyl group, which is known for enhancing biological activity.

- An oxadiazole moiety, recognized for its role in anticancer properties.

- A quinazoline backbone that contributes to its pharmacological profile.

Research indicates that the biological activity of N-(4-fluorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide may involve several mechanisms:

- Histone Deacetylase Inhibition : The compound has been noted to inhibit histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation and survival .

- Induction of Apoptosis : Studies have shown that it can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .

- Targeting Specific Kinases : The compound has demonstrated inhibitory effects on several kinases involved in cancer progression, such as EGFR and Src .

Biological Activity Against Cancer Cell Lines

A series of studies have evaluated the anticancer activity of this compound against various cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 0.67 | HDAC inhibition |

| HCT-116 (Colon) | 0.80 | Apoptosis induction |

| ACHN (Renal) | 0.87 | Kinase inhibition |

| MDA-MB-435 (Melanoma) | 6.82 | Apoptosis and growth inhibition |

| K-562 (Leukemia) | 5.12 | Multi-target action |

The compound exhibited significant potency across multiple cancer types, indicating its broad-spectrum anticancer potential.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and safety profile of N-(4-fluorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide:

- In Vivo Studies : In animal models, the compound was shown to reduce tumor size significantly compared to control groups. The mechanism was linked to its ability to induce apoptosis and inhibit tumor growth factors .

- Combination Therapies : Research indicated that combining this compound with established chemotherapeutics enhanced overall efficacy against resistant cancer cell lines .

- Molecular Docking Studies : Computational analyses revealed strong binding affinities to target proteins involved in cancer pathways, suggesting potential for further development as a targeted therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Quinazolinone Derivatives

- N-(2,4-Dichlorophenyl)methyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): Replaces the 4-fluorophenyl group with a dichlorophenyl moiety and lacks the oxadiazole ring. Exhibits anticonvulsant activity, suggesting the quinazolinone core is critical for CNS targeting .

- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () :

Substitutes the oxadiazole with a sulfanyl group and introduces a sulfamoylphenyl terminus. Likely impacts solubility and hydrogen-bonding capacity .

Oxadiazole vs. Triazole Derivatives

- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m, ) :

Uses a 1,2,3-triazole ring instead of oxadiazole, coupled with a naphthalene group. The triazole’s polarity may reduce membrane permeability compared to the oxadiazole in the target compound . - N-(3,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () :

Features dual fluorine atoms on the phenyl ring and a pyridinyl-triazole system. The difluorophenyl group may enhance metabolic stability but reduce solubility .

Substituent Effects on Pharmacological Activity

- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound likely improves blood-brain barrier penetration compared to chlorophenyl analogs .

- Oxadiazole vs. Thioacetamide : The oxadiazole’s electron-withdrawing nature may enhance binding to enzymatic targets (e.g., kinases) compared to sulfur-containing analogs .

Physicochemical Properties

- N-(4-Chlorophenyl)triazole derivative (6m, ): HRMS [M+H]+ 393.1112, suggesting moderate molecular weight and solubility .

Solubility and LogP :

Structure-Activity Relationships (SAR)

Quinazolinone Core: Essential for anticonvulsant and anti-inflammatory activities; modifications (e.g., tetrahydro derivatives) alter ring planarity and binding affinity .

Oxadiazole vs.

Fluorine Substitution : Enhances lipophilicity and resistance to cytochrome P450 oxidation compared to chlorine or methyl groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide?

- Methodology : Use a multi-step approach involving (1) condensation of quinazolinone derivatives with chloroacetyl chloride (as in , where triethylamine in dioxane facilitates acylation), (2) functionalization of the oxadiazole ring via nucleophilic substitution (e.g., alkylation with 3-methyl-1,2,4-oxadiazol-5-ylmethyl groups), and (3) final coupling with 4-fluoroaniline. Purification via recrystallization (ethanol-DMF mixtures) is critical to achieving >95% purity .

Q. How can structural characterization be performed for this compound?

- Methodology :

- X-ray crystallography : Resolve the 3D conformation of the quinazolinone and oxadiazole rings, as demonstrated for structurally similar acetamide derivatives ( ).

- NMR/LC-MS : Confirm molecular weight (e.g., ESI-MS for [M+H]+) and assign protons (e.g., aromatic signals for fluorophenyl and methyl-oxadiazole groups) .

Q. What are the primary biological targets or assays for this compound?

- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs. For example, quinazolinone derivatives often target dihydrofolate reductase (DHFR) or epidermal growth factor receptor (EGFR) . Use in vitro cytotoxicity screening (e.g., MTT assay) to evaluate IC50 values against cancer cell lines.

Advanced Research Questions

Q. How can experimental design address solubility challenges in biological assays?

- Methodology :

- Co-solvent systems : Use DMSO-water gradients (≤0.1% DMSO) to maintain compound stability, as described in for structurally related acetamides.

- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) on the quinazolinone ring to enhance aqueous solubility without altering target affinity .

Q. How to resolve contradictions in SAR data between in vitro and in vivo models?

- Methodology :

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy (e.g., oxidation of the methyl-oxadiazole group).

- Pharmacokinetic optimization : Adjust dosing regimens (e.g., sustained-release formulations) to align in vitro IC50 values with plasma concentrations .

Q. What strategies optimize selectivity against off-target receptors?

- Methodology :

- Molecular docking : Map the compound’s interaction with binding pockets (e.g., ATP-binding sites in kinases) using software like AutoDock Vina. Compare with non-target receptors to identify selectivity-determining residues.

- Fragment-based design : Replace the 4-fluorophenyl group with bioisosteres (e.g., 4-chlorophenyl) to minimize off-target binding, as shown in for triazole derivatives .

Q. How to validate the role of the 3-methyl-1,2,4-oxadiazole moiety in metabolic stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.